Chemical Properties of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid
Chemical Properties of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid
Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0) is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical agents. Its structural utility lies in its trifunctional nature :
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C2-Chlorine: Activated for nucleophilic aromatic substitution (
). -
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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C3-Acetic Acid: A versatile linker for amide coupling or esterification.
This compound acts as a critical intermediate in the development of CRTH2 antagonists for asthma/allergic rhinitis and Trk kinase inhibitors for pain management. Its orthogonal reactivity profile allows for "diversity-oriented synthesis," enabling the rapid generation of library candidates around the pyridine core.
Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid | |
| CAS Number | 1227499-30-0 | Ethyl ester CAS: 1219936-15-8 |
| Molecular Formula | ||
| Molecular Weight | 250.48 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 145–150 °C (Dec.) | Predicted range; ester melts lower |
| pKa (Acid) | ~3.8 – 4.2 | Predicted (Carboxyl group) |
| pKa (Base) | < 1.0 | Pyridine N is weakly basic due to EWGs (Cl, Br) |
| LogP | 2.12 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility at neutral pH |
Synthetic Architecture
The most robust industrial route to 2-(5-bromo-2-chloropyridin-3-yl)acetic acid avoids the non-selective metalation of the di-halogenated pyridine core. Instead, it utilizes 5-bromo-2-chloro-3-methylpyridine as the starting material, leveraging the benzylic-like reactivity of the C3-methyl group.
Core Synthesis Workflow (Route A)
This pathway ensures regio-integrity of the halogens while installing the acetic acid moiety.
-
Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) to form the bromomethyl intermediate.
-
Cyanation: Nucleophilic displacement with cyanide to extend the carbon chain.
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid.
Figure 1: Standard synthetic pathway from commercially available 3-methyl pyridine precursor.
Reactivity & Functionalization[5]
The compound's "orthogonal reactivity" allows chemists to modify specific sites without affecting others, provided the correct order of operations is followed.
Chemoselectivity Rules
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Acid Sensitivity: The carboxylic acid should often be protected (e.g., as a tert-butyl ester) if basic conditions are required for subsequent couplings.
-
Halogen Hierarchy: The C5-Br bond is significantly more reactive towards Pd(0) oxidative addition than the C2-Cl bond. This allows for selective Suzuki coupling at C5 while retaining the C2-Cl for later displacement.
-
Nucleophilic Attack: The C2-Cl is activated for
by the ring nitrogen. Nucleophiles (amines, thiols) will displace the chloride, especially if the reaction is heated.
Figure 2: Orthogonal reactivity map demonstrating selective functionalization at C2, C5, and the acetic acid tail.
Experimental Protocols
Protocol A: Synthesis of the Nitrile Intermediate
This step converts the 3-bromomethyl precursor to the nitrile.
Reagents:
-
3-(Bromomethyl)-5-bromo-2-chloropyridine (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) [Warning: Highly Toxic ]
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Ethanol/Water (4:1 ratio)
Procedure:
-
Dissolve the bromomethyl pyridine derivative in Ethanol/Water (4:1) at 0°C.
-
Add NaCN portion-wise, maintaining temperature below 5°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Quench: Pour into ice water and extract with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via silica gel chromatography.
Protocol B: Acid Hydrolysis to Target
Converts the nitrile to the final acetic acid.
Reagents:
-
Nitrile Intermediate (from Protocol A)
-
Hydrochloric Acid (6M or conc.) or NaOH (2M) followed by acidification.
Procedure:
-
Suspend the nitrile in 6M HCl.
-
Heat to reflux (approx. 100°C) for 4–6 hours. The solid should dissolve and then potentially precipitate the acid.
-
Cool to room temperature.
-
Isolation: Adjust pH to ~3–4 using NaOH (if acidic hydrolysis was used) or HCl (if basic hydrolysis was used).
-
Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Safety & Handling
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles. Use eye wash if contact occurs. |
| Specific Target Organ | H335: May cause respiratory irritation | Use only in a chemical fume hood. Avoid dust generation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent degradation of the carboxylic acid functionality.
References
-
PubChem . (2025).[1][2] 5-Bromo-2-chloro-3-methylpyridine (Precursor Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
